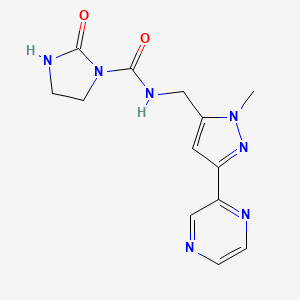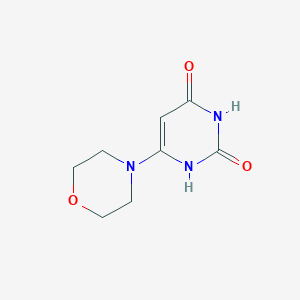
6-(morpholin-4-yl)pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(morpholin-4-yl)pyrimidine-2,4(1H,3H)-dione, also known as MPD, is a chemical compound with potential applications in scientific research. MPD is a heterocyclic compound that contains both pyrimidine and morpholine rings. The compound has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of 6-(morpholin-4-yl)pyrimidine-2,4(1H,3H)-dione involves the inhibition of kinase activity by binding to the ATP-binding site of the kinase. The binding of 6-(morpholin-4-yl)pyrimidine-2,4(1H,3H)-dione to the kinase prevents the phosphorylation of the substrate, which is necessary for the activation of downstream signaling pathways. This inhibition of kinase activity leads to the suppression of cell growth and proliferation.
Biochemical and Physiological Effects:
6-(morpholin-4-yl)pyrimidine-2,4(1H,3H)-dione has been shown to have both biochemical and physiological effects. Biochemically, 6-(morpholin-4-yl)pyrimidine-2,4(1H,3H)-dione has been shown to inhibit the activity of several kinases, which are involved in various cellular processes. Physiologically, 6-(morpholin-4-yl)pyrimidine-2,4(1H,3H)-dione has been shown to suppress cell growth and proliferation, which is important in the treatment of cancer and other diseases.
Avantages Et Limitations Des Expériences En Laboratoire
6-(morpholin-4-yl)pyrimidine-2,4(1H,3H)-dione has several advantages for lab experiments. It is a potent and selective kinase inhibitor, which allows for the specific targeting of kinases involved in various cellular processes. 6-(morpholin-4-yl)pyrimidine-2,4(1H,3H)-dione is also easy to synthesize and purify, which makes it readily available for research purposes. However, 6-(morpholin-4-yl)pyrimidine-2,4(1H,3H)-dione also has some limitations. It has poor solubility in water, which can limit its use in certain experiments. 6-(morpholin-4-yl)pyrimidine-2,4(1H,3H)-dione also has potential toxicity, which needs to be carefully evaluated in cell-based and animal studies.
Orientations Futures
There are several future directions for research on 6-(morpholin-4-yl)pyrimidine-2,4(1H,3H)-dione. One direction is the development of more potent and selective kinase inhibitors based on the structure of 6-(morpholin-4-yl)pyrimidine-2,4(1H,3H)-dione. Another direction is the evaluation of 6-(morpholin-4-yl)pyrimidine-2,4(1H,3H)-dione in animal models of diseases such as cancer, Alzheimer's disease, and diabetes. Additionally, the potential toxicity of 6-(morpholin-4-yl)pyrimidine-2,4(1H,3H)-dione needs to be further evaluated to ensure its safety for clinical use. Finally, the combination of 6-(morpholin-4-yl)pyrimidine-2,4(1H,3H)-dione with other drugs or therapies needs to be explored to enhance its efficacy in the treatment of diseases.
Conclusion:
In conclusion, 6-(morpholin-4-yl)pyrimidine-2,4(1H,3H)-dione is a promising chemical compound with potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of 6-(morpholin-4-yl)pyrimidine-2,4(1H,3H)-dione in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 6-(morpholin-4-yl)pyrimidine-2,4(1H,3H)-dione involves the reaction of 2,4-pyrimidinediamine with morpholine in the presence of a catalyst. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The product is then purified by column chromatography to obtain pure 6-(morpholin-4-yl)pyrimidine-2,4(1H,3H)-dione.
Applications De Recherche Scientifique
6-(morpholin-4-yl)pyrimidine-2,4(1H,3H)-dione has potential applications in scientific research as a kinase inhibitor. Kinases are enzymes that play a crucial role in cell signaling pathways and are involved in various cellular processes such as cell division, differentiation, and apoptosis. 6-(morpholin-4-yl)pyrimidine-2,4(1H,3H)-dione has been shown to inhibit the activity of several kinases, including CDK2, CDK5, and GSK-3β. Inhibition of these kinases has been linked to the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes.
Propriétés
IUPAC Name |
6-morpholin-4-yl-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3/c12-7-5-6(9-8(13)10-7)11-1-3-14-4-2-11/h5H,1-4H2,(H2,9,10,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIUZPFOTDMLSHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=O)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(morpholin-4-yl)pyrimidine-2,4(1H,3H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2882313.png)

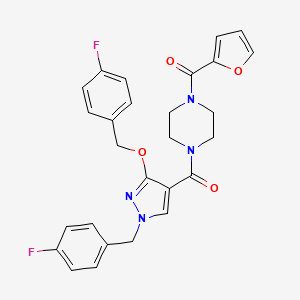
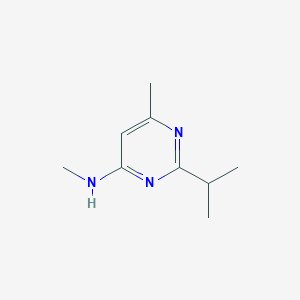

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2882321.png)
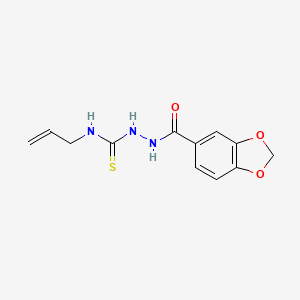
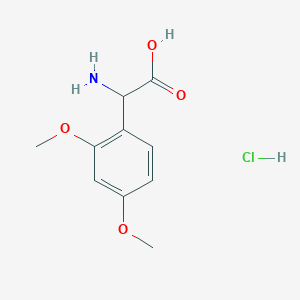
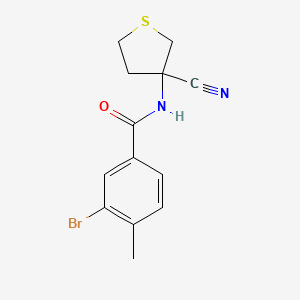
![7-(4-Benzylpiperazin-1-yl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2882328.png)
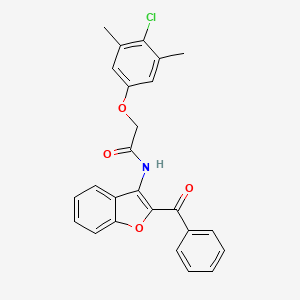
![1,3,6,7-Tetramethyl-8-(4-phenoxyphenyl)-1,3,5-trihydro-4-imidazolino[1,2-h]pur ine-2,4-dione](/img/structure/B2882332.png)
![N-Methyl-N-[2-[[(3S)-oxan-3-yl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2882333.png)
